molecular formula C36H40Cl8N10Zn B12716459 Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate CAS No. 93776-72-8

Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate

Cat. No.: B12716459
CAS No.: 93776-72-8
M. Wt: 961.8 g/mol
InChI Key: FQJQKXKPVUPBCH-UHFFFAOYSA-J
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Description

Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.

Scientific Research Applications

Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo group, in particular, can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium chloride
  • 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium bromide

Uniqueness

Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is unique due to its tetrachlorozincate anion, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

93776-72-8

Molecular Formula

C36H40Cl8N10Zn

Molecular Weight

961.8 g/mol

IUPAC Name

[4-chloro-3-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]phenyl]-trimethylazanium;tetrachlorozinc(2-)

InChI

InChI=1S/2C18H20Cl2N5.4ClH.Zn/c2*1-25(2,3)14-6-7-15(19)18(12-14)24-23-13-5-8-17(16(20)11-13)22-10-4-9-21;;;;;/h2*5-8,11-12,22H,4,10H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

FQJQKXKPVUPBCH-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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